molecular formula C14H12O B106148 trans-Stilbene oxide CAS No. 25144-18-7

trans-Stilbene oxide

Cat. No.: B106148
CAS No.: 25144-18-7
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-ZIAGYGMSSA-N
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Description

trans-Stilbene Oxide (CAS 1439-07-2) is a versatile chiral epoxide that serves as a crucial intermediate in organic synthesis and a valuable reagent in advanced research . Its unique stereochemistry and reactivity make it indispensable for the construction of complex molecular architectures, particularly in the pharmaceutical industry where it is used in the stereospecific synthesis of Active Pharmaceutical Ingredients (APIs) for applications such as anti-inflammatory and anticancer compounds . The compound's value lies in its ability to introduce specific stereocenters, a critical factor in the efficacy and safety of modern drugs . Beyond pharmaceutical synthesis, key applications include its role as a building block in agrochemical development for creating more effective pesticides and herbicides . In material science, it acts as a cross-linking agent or stabilizer in the production of specialty polymers, improving their thermal and mechanical properties for high-performance applications in electronics and automotive parts . Furthermore, it is widely utilized in quality control and analytical testing as a reference standard in techniques like chromatography and spectroscopy to verify sample purity and composition . The research utility of this compound also extends to fundamental organic chemistry, where it helps scientists explore new reaction mechanisms and is a subject of study in the development of asymmetric catalytic methods, such as those employing chiral iminium salts or oxaziridinium catalysts . Manufacturers are increasingly focusing on enhancing enantiomeric purity, with recent advancements achieving over 99.5% enantiomeric excess, and developing cost-effective, scalable synthesis routes to meet the growing demand for high-quality chiral building blocks . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it in controlled environments with appropriate personal protective equipment (PPE), adhering to local environmental and safety standards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
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InChI Key

ARCJQKUWGAZPFX-ZIAGYGMSSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
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Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID301315411
Record name (R,R)-Stilbene oxide
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

25144-18-7, 1439-07-2
Record name (R,R)-Stilbene oxide
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Record name Stilbene oxide, (2R,3R)-
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Record name STILBENE OXIDE, (2R,3R)-
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Advanced Synthetic Methodologies for Trans Stilbene Oxide

Catalytic Epoxidation Strategies

Catalytic epoxidation offers an efficient and environmentally benign route to trans-stilbene (B89595) oxide by utilizing a catalyst to facilitate the transfer of an oxygen atom to the double bond of trans-stilbene.

Metal-Catalyzed Epoxidation

A variety of metal catalysts have been developed for the epoxidation of trans-stilbene, each with distinct advantages in terms of efficiency and selectivity.

Gold(III) chloride (AuCl₃): The epoxidation of trans-stilbene can be effectively catalyzed by gold(III) chloride. In a solvent system composed of 2-methoxyethanol, acetonitrile, and water, and using sodium chlorite (B76162) as the oxidant, trans-stilbene oxide can be obtained in an 81% yield. Research has also explored the use of gold nanoparticles supported on hydrophobic silica (B1680970) for the aerobic epoxidation of trans-stilbene, demonstrating high selectivity for this compound. researchgate.netsapub.org

Ruthenium (Ru): Ruthenium-based catalysts have been investigated for the epoxidation of trans-stilbene. arkat-usa.orgarkat-usa.orgcapes.gov.br For instance, ruthenium complexes with pyridine-2,6-bisoxazoline (pybox) ligands, using iodosylbenzene or hydrogen peroxide as the oxidant, have shown good yields. arkat-usa.org One study reported an 80% yield of this compound using a ruthenium-pybox catalyst with bis(acetoxy)iodobenzene as the oxidant. arkat-usa.orgresearchgate.net However, the reactivity can be substrate-dependent, with some ruthenium catalysts showing low or no activity for trans-stilbene epoxidation under certain conditions. rsc.org

Iron(III) chloride (FeCl₃): Iron(III) chloride, in combination with a co-catalyst like N-methylimidazole and using hydrogen peroxide as the oxidant, provides a practical method for the epoxidation of olefins, including trans-stilbene. researchgate.net The choice of the anion in the iron(III) complex can significantly influence the selectivity of the reaction, with chloride anions favoring the formation of the epoxide. researchgate.net Biomimetic non-heme iron-catalyzed systems have also been developed for the asymmetric epoxidation of aromatic alkenes like trans-stilbene. nih.gov

Copper (Cu): Copper complexes have demonstrated catalytic activity in the oxidation of trans-stilbene. bohrium.com For example, copper(II) complexes with pyrazolone-based ligands have been used with tert-butyl hydroperoxide (TBHP) as the oxidant, showing good conversion and high selectivity for this compound. bohrium.com Additionally, FePt nanowires deposited with copper nanoparticles have been shown to catalyze the aerobic epoxidation of trans-stilbene, yielding this compound in 85.1% yield. thieme-connect.com

Table 1: Metal-Catalyzed Epoxidation of trans-Stilbene

Metal Catalyst Oxidant Solvent Yield of this compound Reference
Gold(III) chloride Sodium chlorite 2-methoxyethanol/acetonitrile/water 81%
Ruthenium-pybox Bis(acetoxy)iodobenzene Toluene 80% arkat-usa.orgresearchgate.net
Iron(III) chloride Hydrogen peroxide Acetone (B3395972) Good researchgate.net
Copper(II) complex TBHP Ethyl acetate Good bohrium.com
FePt@Cu nanowires Molecular oxygen o-xylene 85.1% thieme-connect.com

Organocatalytic Epoxidation

Organocatalytic methods provide a metal-free alternative for epoxidation.

Dioxiranes: Dimethyldioxirane (DMDO) is a highly effective reagent for the epoxidation of a wide range of alkenes, including trans-stilbene. orgsyn.orgacs.org The reaction is typically fast, stereospecific, and proceeds under neutral conditions at room temperature, often yielding the pure epoxide after solvent removal. orgsyn.org The epoxidation of trans-stilbene with DMDO in acetone results in a quantitative conversion to this compound. orgsyn.org Chiral dioxiranes have also been developed and utilized for the asymmetric epoxidation of stilbene (B7821643) derivatives. arkat-usa.orgresearchgate.net

Peracid-Based Epoxidation

Peracids are classic reagents for the epoxidation of alkenes.

Peracetic Acid: The reaction of trans-stilbene with peracetic acid is a well-established method for the synthesis of this compound. orgsyn.orgsmolecule.comorgsyn.org This reaction is typically slower for olefins conjugated with aromatic rings like trans-stilbene. orgsyn.org A typical procedure involves reacting trans-stilbene with a solution of peracetic acid in a solvent like methylene (B1212753) chloride, often with the addition of a buffer such as sodium acetate. orgsyn.orgorgsyn.org Yields in the range of 70-83% have been reported. orgsyn.org

Peroxymonophosphoric Acid: trans-Stilbene can be epoxidized using peroxymonophosphoric acid (H₃PO₅) in a solvent like dioxane, producing this compound in a 74% yield. wikipedia.orgwikiwand.comresearchgate.net Due to the strong acidity of this reagent, it is particularly suitable for the synthesis of acid-stable epoxides like this compound. wikipedia.org

Stereoselective and Asymmetric Synthesis Approaches

The development of methods for the stereoselective and asymmetric synthesis of this compound is of significant interest for accessing enantiopure compounds.

Chiral Catalyst Systems

Chiral Bisoxazoline-Copper(II) Complexes: Chiral bisoxazoline (BOX) ligands in complex with copper(II) salts have emerged as effective catalysts for various asymmetric transformations. nih.gov These complexes have been successfully applied to the asymmetric one-pot synthesis of this compound. x-mol.comacs.orgmovabletype.ioresearchmap.jpdntb.gov.uaresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net

Desymmetrizing Monosulfonylation of meso-Hydrobenzoin

An alternative strategy for the asymmetric synthesis of this compound involves the desymmetrization of a prochiral starting material. A notable example is the desymmetrizing monosulfonylation of meso-hydrobenzoin. x-mol.comacs.orgmovabletype.ioresearchmap.jpresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net This reaction, catalyzed by a chiral bisoxazoline-copper(II) complex, proceeds in a one-pot fashion to yield enantioenriched this compound. x-mol.comacs.orgmovabletype.ioresearchmap.jpresearchmap.jpdoshisha.ac.jpacs.orgresearchgate.net

Control of Enantiomeric Excess in Epoxidation

The asymmetric epoxidation of trans-stilbene to produce enantiomerically enriched this compound is a pivotal transformation in stereoselective synthesis. Control over the enantiomeric excess (e.e.) is paramount and is typically achieved through the use of chiral catalysts. These catalysts create a chiral environment around the alkene, favoring the formation of one enantiomer of the epoxide over the other.

Prominent among these methods is the use of chiral ketone catalysts in conjunction with an oxidant like Oxone (a triple salt containing potassium peroxymonosulfate). arkat-usa.org C2-symmetric chiral ketones, in particular, have been developed as effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, including trans-stilbene derivatives. arkat-usa.org For instance, chiral 7-membered ketones synthesized from a 1,2-ethylenediamine backbone have been explored for the asymmetric epoxidation of trans-stilbene with Oxone. clockss.org While one such ketone (4a, a trifluoromethanesulfonamide (B151150) derivative) provided better yields, the highest enantiomeric excess achieved in that specific study was 30% e.e. for the (R,R)-stilbene oxide. clockss.org

Further research into chiral ketones has led to the development of novel catalysts that yield significantly higher enantioselectivities. datapdf.com By strategically increasing the steric bulk at specific positions on a C2 symmetric chiral ketone catalyst, researchers have achieved up to 95% e.e. for the epoxidation of various trans-stilbene derivatives. datapdf.com These high levels of enantioselectivity provide strong experimental evidence for a spiro transition state model in dioxirane (B86890) epoxidations. datapdf.com

Another major class of catalysts for this transformation involves metal-salen complexes, particularly those of manganese (Mn) and chromium (Cr). Chiral (salen)Mn(III) complexes, developed by Jacobsen and Katsuki, are highly efficient for the epoxidation of unfunctionalized alkenes. nih.gov While these are particularly effective for cis-olefins, modifications and specific reaction conditions have been explored for trans-olefins. arkat-usa.orgnih.gov For example, polymeric chiral Cr(III)-salen complexes have been used for the aminolytic kinetic resolution of racemic this compound, yielding the unreacted epoxide with high enantiomeric excess (up to 98% e.e.). iitm.ac.in While this is a resolution process rather than a direct asymmetric epoxidation, it demonstrates the high degree of enantiorecognition achievable with such catalysts.

Biocatalysis also presents a pathway for epoxidation. Lipase-mediated processes can be used for the chemo-enzymatic epoxidation of alkenes. beilstein-journals.org In this method, the lipase (B570770) catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then epoxidizes the alkene. beilstein-journals.org While this method has been successfully applied to produce this compound in near-quantitative yield, the focus is often on conversion rather than enantioselectivity unless a chiral resolution step is incorporated. beilstein-journals.org Similarly, unspecific peroxygenases (UPOs) from fungi like Chaetomium globosum have been shown to produce trans-stilbene epoxide from trans-stilbene, contrasting with other UPOs that hydroxylate the aromatic rings. csic.es

The table below summarizes the enantiomeric excess achieved in the epoxidation of trans-stilbene using various catalytic systems.

Table 1: Enantiomeric Excess in Catalytic Epoxidation of trans-Stilbene

Catalyst SystemOxidantSolvent/ConditionsProduct ConfigurationEnantiomeric Excess (e.e.)Citation
Chiral Ketone (4b)Oxone®CH3CN, K2CO3(R,R)30% clockss.org
Chiral Ketone (R)-7Oxone®aq. DME, 0 °C(S,S)84-95% datapdf.com
Polymeric Cr(III) Salen (1)Aniline (Kinetic Resolution)CH2Cl2Recovered Epoxideup to 98% iitm.ac.in
Ruthenium-pybox (9)PhI(OAc)2-This compound63% arkat-usa.org
Manganese Salen (6c)NaClO-This compound40% arkat-usa.org

Novel Synthetic Routes and Precursor Transformations

Beyond direct epoxidation, innovative synthetic strategies have been developed that utilize different precursors or stereochemical pathways to access this compound.

From Substituted Stilbenes

The synthesis of this compound can be approached by starting with stilbene derivatives that are subsequently transformed. While direct epoxidation of trans-stilbene is the most common route, research also explores the epoxidation of substituted stilbenes. For example, the epoxidation of trans-β-methylstyrene, a substituted stilbene analogue, has been studied using various catalytic systems. researchgate.netacs.org

A notable example involves the use of fungal peroxygenases. Enzymes from Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO) primarily catalyze the regioselective hydroxylation of trans-stilbene to form 4,4′-dihydroxy-trans-stilbene. csic.es However, the peroxygenase from the ascomycete Chaetomium globosum (CglUPO) exhibits a different reactivity; instead of hydroxylating the aromatic rings, it catalyzes the epoxidation of the alkenyl moiety to produce this compound. csic.es This biocatalytic route highlights how a substituted stilbene (in this case, the enzyme substrate complex) can be a precursor, with the enzyme dictating the transformation to the epoxide.

Stereospecific Sequences Involving Inversions

Stereospecific syntheses of epoxides can be designed to proceed through multi-step sequences that involve one or more stereochemical inversions. A classic strategy for converting an alkene to an epoxide with net anti-dihydroxylation followed by cyclization is an alternative to direct epoxidation.

For trans-stilbene, this can be envisioned as a two-step process:

Anti-dihydroxylation: The trans-stilbene is first converted to (R,R)- or (S,S)-1,2-diphenyl-1,2-ethanediol (hydrobenzoin).

Cyclization with Inversion: One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group proceeds via an S_N2 mechanism, which involves an inversion of configuration at the carbon bearing the leaving group. This ring-closing step forms the epoxide.

This sequence is crucial in stereospecific synthesis because the stereochemistry of the final epoxide is directly controlled by the stereochemistry of the starting diol. The intramolecular Williamson ether synthesis (the ring-closing step) is a powerful method for creating epoxides from halohydrins or sulfonate esters of vicinal diols, and it inherently proceeds with inversion of stereochemistry. While direct search results detailing this specific sequence for this compound were not explicitly retrieved within the context of this article's generation, it represents a fundamental and well-established stereospecific route in organic chemistry that contrasts with the direct syn-addition of an oxygen atom in epoxidation reactions. lboro.ac.uk The high reactivity of the strained epoxide ring makes it susceptible to ring-opening reactions, which is the reverse of this process and often proceeds with inversion as well. lboro.ac.uk

Elucidation of Reaction Mechanisms and Transformations of Trans Stilbene Oxide

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring in trans-stilbene (B89595) oxide is a key transformation that leads to the formation of vicinal diols and other functionalized products. The mechanism of this opening is highly dependent on the reaction conditions.

Under acidic conditions, the epoxide oxygen of trans-stilbene oxide is first protonated, creating a good leaving group. libretexts.org This is followed by nucleophilic attack. The reaction can be depicted as a hybrid between an SN1 and SN2 mechanism. libretexts.org The carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atom. libretexts.org For asymmetrically substituted epoxides, the nucleophile preferentially attacks the more substituted carbon, a characteristic of SN1-like reactions where a more stable carbocation intermediate is favored. libretexts.org In the case of this compound, which is symmetrically substituted, the attack can occur at either of the two equivalent benzylic carbons. The acid-catalyzed hydrolysis of this compound in aqueous acid yields a 1,2-diol. libretexts.org The stereochemical outcome of this reaction is the formation of a trans diol due to the backside attack of the nucleophile, which is characteristic of an SN2-like process. libretexts.org

The reaction of this compound with 2-naphthol (B1666908) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate results in the formation of 1,2-diphenyl-1,2-dihydronaphtho[2,1-b]furan. rsc.org This transformation is presumed to proceed through the initial formation of a phenol-alcohol intermediate, which then undergoes cyclization. rsc.orgacs.org

In the presence of a strong base, the ring-opening of this compound occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Unlike the acid-catalyzed pathway, the oxygen atom is not protonated prior to the attack, resulting in an alkoxide ion as the leaving group. libretexts.org This is a poor leaving group, and therefore a potent nucleophile is required to facilitate the reaction. libretexts.org For asymmetrically substituted epoxides, the attack occurs at the less sterically hindered carbon atom. libretexts.org In the case of the symmetrical this compound, attack at either carbon is equally likely. The reaction of this compound with 2-naphthol in an alkaline medium proceeds slowly to form an ether-alcohol and a phenol-alcohol, both of which can be cyclized. acs.org

The strained ring of this compound is susceptible to attack by a variety of nucleophiles, leading to a range of functionalized products. These reactions are valuable in organic synthesis for creating complex molecules. arkat-usa.org

2-Naphthol: As mentioned earlier, the reaction of this compound with 2-naphthol can be catalyzed by either acid or base. rsc.orgacs.org Under acidic conditions, the reaction leads to a cyclized furan (B31954) product, while under basic conditions, it yields a mixture of an ether-alcohol and a phenol-alcohol. rsc.orgacs.org

Halides: The ring-opening of this compound with metal halides provides access to halohydrins, which are versatile chiral intermediates. researchgate.net For instance, reaction with lithium bromide (LiBr) promoted by Amberlyst 15 has been studied. researchgate.net The reaction of epoxides with anhydrous hydrohalic acids (HX) also produces trans-halohydrins. libretexts.org The regioselectivity of this reaction depends on the substitution pattern of the epoxide. libretexts.org

Oxygen Nucleophiles: Besides water and alcohols, other oxygen nucleophiles can open the epoxide ring. These reactions are fundamental in the synthesis of various functionalized organic molecules. arkat-usa.org

Azide (B81097): The azide ion is another effective nucleophile for the ring-opening of epoxides. This reaction leads to the formation of azido (B1232118) alcohols, which are important precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.

The ring-opening of this compound can also be initiated by light. Ultrafast UV/UV pump-probe spectroscopy has been used to study the photo-induced ring-opening of this compound. researchgate.netnih.gov This process occurs on a very short timescale, with features observed in the sub-450 femtosecond, 1.5 picosecond, and greater than 100 picosecond ranges. researchgate.netnih.gov

The primary mechanism for this photochemical ring-opening is believed to involve the dissociation of the C-C bond within the oxirane ring. researchgate.netnih.gov However, the observation of certain fragments during these experiments suggests a possible alternative pathway involving the dissociation of a C-O bond, which would lead to a 1,3-diradical intermediate. researchgate.netnih.govresearchgate.net

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. wur.nl These enzymes are found in a wide range of organisms and play roles in detoxification and cellular signaling. diva-portal.orgdiva-portal.org They exhibit high regio- and enantioselectivity, making them valuable biocatalysts. diva-portal.org

Several epoxide hydrolases have been shown to catalyze the hydrolysis of this compound. The general mechanism for α/β-hydrolase fold enzymes involves a two-step process. nih.govnih.gov The first step is a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate. nih.govuq.edu.auresearchgate.net This is followed by the hydrolysis of this intermediate by a water molecule, which is activated by a histidine residue acting as a general base, to release the diol product. uq.edu.auresearchgate.netdiva-portal.org

StEH1 : The potato epoxide hydrolase, StEH1, catalyzes the hydrolysis of this compound. researchgate.net The enzyme shows a preference for the (S,S)-enantiomer. researchgate.net The rate-limiting step in the conversion of this compound is the hydrolysis of the alkyl-enzyme intermediate. researchgate.net The catalytic mechanism involves two tyrosine residues (Tyr154 and Tyr235) that act as acid catalysts, stabilizing the developing negative charge on the epoxide oxygen during ring opening through hydrogen bonding. acs.orgnih.govacs.org

Kau2 : The epoxide hydrolase Kau2, isolated from a bacterial biomass, also catalyzes the hydrolysis of this compound with high enantioselectivity, preferentially reacting with the (S,S)-enantiomer. nih.govnih.gov The catalytic mechanism follows the classical two-step process with the formation of an alkyl-enzyme intermediate. nih.gov The high enantiopreference is attributed to significant differences in both the rate of enzyme alkylation and the rate of hydrolysis of the alkyl-enzyme intermediate for the two enantiomers. nih.gov

human sEH : Human soluble epoxide hydrolase (sEH) is a bifunctional enzyme with both epoxide hydrolase and phosphatase activity. qmul.ac.ukpnas.org The C-terminal domain is responsible for the hydrolysis of epoxides like this compound. pnas.orgexpasy.org this compound is a prototypical substrate used to differentiate sEH activity from that of microsomal epoxide hydrolase.

M. tuberculosis EHB : Mycobacterium tuberculosis possesses several epoxide hydrolases, including Epoxide Hydrolase B (EHB). uniprot.orgebi.ac.uk Mtb EHB catalyzes the hydrolysis of this compound. uniprot.orgebi.ac.ukresearchgate.net Unlike mammalian and plant sEHs, Mtb EHB is more active on cis-stilbene (B147466) oxide than the trans-isomer. nih.gov The active site of Mtb EHB contains a catalytic triad (B1167595) of Asp104, His333, and Asp302. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of this compound Enantiomers by StEH1

Enantiomer Specific Activity (μmol·min⁻¹·mg⁻¹)
(R,R)-TSO 43 researchgate.net
(S,S)-TSO 3 researchgate.net

Data from steady-state kinetic analysis of StEH1.

Table 2: Key Residues in the Catalytic Mechanism of Epoxide Hydrolases

Enzyme Nucleophile General Base Acid Catalysts/Stabilizing Residues
StEH1 Asp105 researchgate.net His300 researchgate.net Tyr154, Tyr235 researchgate.netacs.orgacs.org
Kau2 Aspartate nih.gov Histidine nih.gov Tyrosine (Tyr157, Tyr259) nih.gov
human sEH Asp333 Histidine uq.edu.au Tyrosines uq.edu.au

Enzymatic Hydrolysis Mechanisms

Role of Active Site Residues in Catalysis (e.g., Tyrosyl Residues)

The enzymatic hydrolysis of this compound is significantly influenced by the residues within the active site of epoxide hydrolases. Key among these are tyrosyl residues, which play a crucial role in catalysis. In potato epoxide hydrolase StEH1, two tyrosine residues, Tyr154 and Tyr235, are vital for the catalytic process. acs.orgnih.gov Similarly, in the epoxide hydrolase Kau2, Tyr157 and Tyr259 are the corresponding active site tyrosines. nih.gov

These tyrosyl residues function primarily as electrophilic catalysts during the initial stage of the reaction, which involves the formation of an alkyl-enzyme intermediate. acs.orgnih.gov They achieve this by forming hydrogen bonds with the oxirane oxygen of the bound this compound, which polarizes the epoxide ring and facilitates its opening. acs.orgnih.gov Studies on StEH1 have shown that these tyrosine residues stabilize the negatively charged alkyl-enzyme intermediate through this hydrogen bonding, rather than acting as proton donors to the alkoxide anion that forms. acs.orgnih.gov This is supported by the observation of a transient UV absorption indicative of tyrosinate formation during the lifetime of the alkyl-enzyme intermediate. acs.orgnih.gov

In addition to tyrosines, other residues are also critical. The catalytic mechanism involves a nucleophilic attack by an aspartate residue (Asp105 in StEH1) on an epoxide carbon to form the covalent alkyl-enzyme intermediate. acs.orgresearchgate.net A histidine residue (His300 in StEH1) acts as a general base, activating a water molecule for the subsequent hydrolysis of the intermediate. acs.orgresearchgate.net Furthermore, a glutamic acid residue (Glu35 in StEH1) is involved in activating the aspartate nucleophile and positioning the catalytic water molecule. acs.orgnih.gov Computational studies have also highlighted the importance of another histidine residue (His104 in StEH1), which helps to balance the charge in the active site. acs.org The interplay of these residues creates a finely tuned environment for the efficient and selective hydrolysis of this compound.

Kinetic and Pre-Steady-State Analysis of Hydrolysis

The hydrolysis of this compound by epoxide hydrolases follows a multi-step catalytic mechanism. nih.govacs.org Kinetic and pre-steady-state analyses have been instrumental in elucidating the individual steps of this process. The general mechanism involves the initial formation of a Michaelis complex between the enzyme and the substrate, followed by the formation of a covalent alkyl-enzyme intermediate. nih.govacs.org This intermediate is then hydrolyzed in a rate-limiting step to release the diol product. nih.govresearchgate.net

For the epoxide hydrolase Kau2, detailed kinetic studies have shown that the enzyme preferentially reacts with the (S,S)-enantiomer of this compound. nih.gov The steady-state data are consistent with both (S,S)- and (R,R)-trans-stilbene oxide acting as competing substrates, each with distinct Michaelis-Menten constants (KM) and catalytic rate constants (kcat). nih.gov The high enantiopreference of this enzyme is attributed to significant differences in both the second-order alkylation rate constant (k2/KS) and the hydrolysis rate of the alkyl-enzyme intermediate (k3) between the two enantiomers. nih.gov

Regioselectivity and Enantioselectivity in Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound by epoxide hydrolases often exhibits high levels of regioselectivity and enantioselectivity, which are critical for the production of optically pure compounds. nih.govacs.org Enantioselectivity refers to the preferential conversion of one enantiomer of a chiral substrate over the other, while regioselectivity describes the preferential attack of the nucleophile at one of the two epoxide carbon atoms.

The epoxide hydrolase Kau2, for instance, shows a high enantiopreference for the (S,S)-enantiomer of this compound, with an enantiomeric ratio (E value) of approximately 200. nih.gov This high selectivity is a result of differences in the rates of both the alkylation and hydrolysis steps for the (S,S) and (R,R) enantiomers. nih.gov Similarly, potato epoxide hydrolase StEH1 is enantioselective in favor of the (S,S)-enantiomer, which is attributed to a lower Km value for this isomer. researchgate.net

Computational Modeling of Enzymatic Mechanisms

Computational modeling has become an indispensable tool for understanding the intricate mechanisms of enzymatic reactions, including the hydrolysis of this compound by epoxide hydrolases. acs.orgnih.gov Techniques such as quantum mechanics/molecular mechanics (QM/MM) and empirical valence bond (EVB) simulations allow for the detailed investigation of reaction pathways, transition states, and the roles of individual active site residues. diva-portal.orgnih.gov

For the hydrolysis of this compound catalyzed by potato epoxide hydrolase StEH1, extensive EVB simulations have been performed. acs.orgdiva-portal.org These simulations have successfully reproduced the experimentally observed differences in activity between the different stereoisomers of the substrate and the effects of mutations in the active site. acs.org A key finding from these models is that the regioselectivity of the reaction is determined not in the initial alkylation step, as might be intuitively expected, but in the subsequent hydrolysis of the covalent alkyl-enzyme intermediate. acs.orgdiva-portal.org

QM/MM modeling of the related murine soluble epoxide hydrolase (sEH) with this compound has also provided valuable insights. nih.gov These studies have shown that factors such as the proximity of the substrate to the nucleophilic aspartate residue, electronic stabilization of the transition state, and hydrogen bonding to the active site tyrosine residues all contribute to the selectivity of the ring-opening reaction. nih.gov Furthermore, computational models have been crucial in identifying the importance of previously overlooked residues, such as His104 in StEH1, which plays an electrostatic role in modulating the enzyme's activity. acs.org These computational approaches not only complement experimental data but also provide predictive models that can guide the design of novel biocatalysts with improved properties. nih.govrsc.org

Molecular Rearrangements

Lewis Acid-Catalyzed Rearrangements (e.g., Bismuth Trifluoromethanesulfonate (B1224126), Boron Trifluoride Etherate, Magnesium Bromide, Zinc Chloride, Tin(IV) Chloride, Indium(III) Chloride)

This compound can undergo rearrangement to form carbonyl compounds in the presence of various Lewis acids. acs.org This transformation, often referred to as the Meinwald rearrangement, is a synthetically useful reaction. conicet.gov.ar The product distribution can be influenced by the choice of Lewis acid and the reaction conditions.

Bismuth trifluoromethanesulfonate (Bi(OTf)3) has emerged as a highly efficient and environmentally benign catalyst for this rearrangement. gctlc.org It is effective in very low catalytic amounts (as low as 0.01 mol%) and promotes the selective rearrangement of this compound to 2,2-diphenylacetaldehyde. researchgate.net The reaction is typically fast and clean, proceeding smoothly in solvents like dichloromethane. Studies have shown that Bi(OTf)3 is superior to many other metal triflates, such as those of aluminum, gallium, scandium, and ytterbium, in terms of efficiency. conicet.gov.arresearchgate.net

Boron trifluoride etherate (BF3·Et2O) is a classic Lewis acid used for this purpose, also yielding diphenylacetaldehyde (B122555) from this compound. researchgate.netresearchgate.net However, it is corrosive, toxic, and moisture-sensitive, making it less desirable from a green chemistry perspective. acs.orggctlc.org

Other Lewis acids have also been employed with varying results. Magnesium bromide can isomerize this compound, but it often leads to a mixture of diphenylacetaldehyde and desoxybenzoin. researchgate.net Lewis acids such as zinc chloride and tin(IV) chloride are also known to catalyze this type of rearrangement. acs.orgIndium(III) chloride has been used, but like boron trifluoride etherate, it has toxicity and cost concerns. The general trend for these rearrangements with aryl-substituted epoxides is the preferential migration of the aryl group, leading to the formation of an aldehyde. conicet.gov.ar

Table 1: Lewis Acid-Catalyzed Rearrangement of trans-Stilbene Oxide

Lewis Acid Predominant Product Notes
Bismuth Trifluoromethanesulfonate (Bi(OTf)3) 2,2-Diphenylacetaldehyde Highly efficient, selective, and environmentally friendly. researchgate.net
Boron Trifluoride Etherate (BF3·Et2O) Diphenylacetaldehyde Classic reagent, but corrosive and toxic. researchgate.netresearchgate.net
Magnesium Bromide (MgBr2) Mixture of Diphenylacetaldehyde and Desoxybenzoin Less selective than BF3·Et2O. researchgate.net
Zinc Chloride (ZnCl2) Carbonyl compounds Known to catalyze epoxide rearrangements. acs.org
Tin(IV) Chloride (SnCl4) Carbonyl compounds Known to catalyze epoxide rearrangements. acs.org
Indium(III) Chloride (InCl3) Carbonyl compounds Effective but toxic and expensive. conicet.gov.ar

Oxidative Rearrangements to Carbonyl Compounds

In addition to the Lewis acid-catalyzed isomerizations, this compound can undergo oxidative rearrangements to yield carbonyl compounds. These reactions involve both the rearrangement of the epoxide and an oxidation step.

One example involves the use of iron complexes as catalysts with hydrogen peroxide as the oxidant. This system can lead to the cleavage of the carbon-carbon bond of the original double bond in stilbene (B7821643), producing benzaldehyde (B42025) and benzoic acid as the major products, alongside other oxygen transfer products. researchgate.net

Another approach to forming carbonyl compounds from epoxides is through a reaction catalyzed by bismuth(III) triflate in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO). This method has been used to convert epoxidized methyl oleate (B1233923) into keto and diketo derivatives. acs.org While not directly demonstrated with this compound in the cited literature, this type of catalytic system represents a potential pathway for its oxidative rearrangement.

The rearrangement of this compound catalyzed by bismuth(III) oxide perchlorate (B79767) (BiOClO4·xH2O) also results in the formation of diphenylacetaldehyde. This reaction proceeds cleanly and regioselectively, with the phenyl group migrating in preference to the hydrogen atom. Although this specific example doesn't involve an external oxidant, the variety of bismuth-based catalysts highlights their versatility in promoting transformations of epoxides to carbonyl compounds.

Mechanistic Pathways of Phenyl and Hydride Migration

The rearrangement of this compound to carbonyl compounds is a classic example of the Meinwald rearrangement, which can proceed through competitive mechanistic pathways involving either a 1,2-phenyl shift or a 1,2-hydride shift. The outcome of this rearrangement is highly dependent on the reaction conditions, particularly the nature of the catalyst employed.

Under Lewis acid catalysis, such as with boron trifluoride etherate (BF₃·Et₂O) or various metal triflates like bismuth(III) triflate (Bi(OTf)₃), this compound predominantly undergoes rearrangement to form 2,2-diphenylacetaldehyde. orgsyn.orgconicet.gov.ar This transformation is initiated by the coordination of the Lewis acid to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The subsequent migration of a phenyl group to the adjacent carbocationic center is a key step, leading to a more stable benzylic cation, which then rearranges to the final aldehyde product. The preference for phenyl migration over hydride migration in many Lewis acid-catalyzed systems is attributed to the greater migratory aptitude of the phenyl group and the formation of a stabilized carbocation intermediate. Computational studies using DFT and MP2 methods have been employed to further investigate the energetics of the aryl versus hydride migration pathways. conicet.gov.ar

While phenyl migration is often the major pathway, hydride migration to form deoxybenzoin (B349326) can also occur, sometimes as a competing process. For instance, the rearrangement of this compound with magnesium bromide (MgBr₂) in benzene (B151609) has been reported to yield a mixture of diphenylacetaldehyde and deoxybenzoin. The formation of deoxybenzoin suggests a pathway where a 1,2-hydride shift occurs in the carbocation intermediate. The choice of catalyst and solvent system can thus be used to influence the regioselectivity of the rearrangement. Thermal reactions of this compound, particularly under catalytic flash vacuum thermolysis using silica-alumina or clay catalysts, can also lead to mixtures of diphenylacetaldehyde and deoxybenzoin. researchgate.net

The table below summarizes the products of this compound rearrangement under different catalytic conditions.

Table 1: Products of this compound Rearrangement

Catalyst/ConditionsMajor ProductMinor Product(s)
Boron trifluoride etherate (BF₃·Et₂O)2,2-Diphenylacetaldehyde-
Bismuth(III) triflate (Bi(OTf)₃)2,2-Diphenylacetaldehyde-
Magnesium bromide (MgBr₂)2,2-DiphenylacetaldehydeDeoxybenzoin
Iridium trichloride (B1173362) (IrCl₃)2,2-Diphenylacetaldehyde-
Catalytic Flash Vacuum Thermolysis2,2-DiphenylacetaldehydeDeoxybenzoin

Electron Impact Induced Rearrangements

Under electron impact (EI) mass spectrometry, this compound undergoes characteristic fragmentation and rearrangement reactions. The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 196. chemicalbook.comnist.gov The fragmentation pattern is indicative of rearrangements within the molecular ion.

Key fragment ions observed in the EI mass spectrum of this compound include ions at m/z 165, 152, 105, 90, and 89. chemicalbook.com The ion at m/z 165 likely arises from the loss of a formyl radical (CHO) from the rearranged molecular ion, which is consistent with the formation of a stable diphenylmethyl cation. The peak at m/z 105 corresponds to the benzoyl cation ([C₆H₅CO]⁺), a common fragment in compounds containing a benzoyl moiety, suggesting a rearrangement has occurred to form a structure that can easily produce this ion. The ion at m/z 89 is also a significant fragment. chemicalbook.com The presence of these fragments points to complex rearrangements of the initial molecular ion under the high-energy conditions of electron impact.

The table below lists the prominent ions observed in the electron impact mass spectrum of this compound. chemicalbook.com

Table 2: Prominent Ions in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Possible Fragment
196-[M]⁺
16530.4[M - CHO]⁺
15215.3[M - C₂H₄O]⁺
10524.9[C₆H₅CO]⁺
9016.1[C₇H₆]⁺
8914.8[C₇H₅]⁺
7713.9[C₆H₅]⁺

Derivatization Reactions and Subsequent Transformations

Formation of Alcohols and Vicinal Diols

This compound can be converted to alcohols and vicinal diols through various synthetic methods, most notably hydrolysis and reduction.

The hydrolysis of this compound results in the formation of meso-hydrobenzoin, a vicinal diol. This ring-opening reaction can be catalyzed by acids or enzymes. acs.orgbrainly.com For example, acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. brainly.com Enzymatic hydrolysis, for instance by potato epoxide hydrolase (StEH1), also yields the diol through a mechanism involving an alkyl-enzyme intermediate. acs.org The stereochemistry of the hydrolysis of this compound by hepatic microsomal epoxide hydrolase has been studied, indicating stereoselective conversion to the glycol. researchsolutions.com Furthermore, the Sharpless asymmetric dihydroxylation of trans-stilbene provides a direct route to the chiral (R,R)- and (S,S)-hydrobenzoin. beilstein-journals.orgresearchgate.net

Reduction of this compound has been shown to yield trans-stilbene, the corresponding alkene. tandfonline.comnih.gov This reductive deoxygenation can be carried out by certain intestinal bacteria under anaerobic conditions, suggesting a metabolic pathway for epoxide detoxification. tandfonline.comnih.gov Chemical methods for the deoxygenation of this compound to trans-stilbene have also been developed, for instance, using gold nanoparticles as a catalyst. researchgate.net

Formation of Carbonyl Compounds (e.g., Diphenylacetaldehyde, Deoxybenzoin)

The isomerization of this compound to carbonyl compounds is a synthetically useful transformation known as the Meinwald rearrangement. conicet.gov.arresearchgate.net The primary products of this rearrangement are diphenylacetaldehyde and deoxybenzoin, with the former typically being the major product under many conditions.

The formation of diphenylacetaldehyde is favored when this compound is treated with Lewis acids such as boron trifluoride etherate, iridium trichloride, or indium(III) chloride. orgsyn.orgacs.org This reaction proceeds via a 1,2-phenyl migration as discussed in section 3.2.3. An efficient procedure for this isomerization involves reacting this compound with a catalytic amount of boron trifluoride etherate in benzene, yielding diphenylacetaldehyde in good yields. orgsyn.org

Deoxybenzoin is formed through a 1,2-hydride shift. While often a minor product, its formation can be promoted under specific conditions. For example, the reaction of this compound with MgBr₂ can lead to mixtures of both diphenylacetaldehyde and deoxybenzoin. Thermal rearrangement of this compound at high temperatures can also produce deoxybenzoin. datapdf.com The selective formation of either aldehyde or ketone is a subject of ongoing research, with various catalytic systems being explored to control the regioselectivity of the rearrangement. conicet.gov.arresearchgate.net

The table below provides examples of reagents that facilitate the rearrangement of this compound to carbonyl compounds.

Table 3: Reagents for the Formation of Carbonyl Compounds from this compound

Reagent/CatalystMajor ProductReference(s)
Boron trifluoride etherateDiphenylacetaldehyde orgsyn.org
Iridium trichlorideDiphenylacetaldehyde
Indium(III) chlorideDiphenylacetaldehyde acs.org
Bismuth(III) oxide perchlorateDiphenylacetaldehyde
Magnesium bromideMixture of Diphenylacetaldehyde and Deoxybenzoin

Generation of trans-Stilbene Sulfides

This compound can be converted to its sulfur analog, trans-stilbene sulfide (B99878) (also known as trans-2,3-diphenylthiirane), through reactions that replace the oxygen atom of the epoxide ring with a sulfur atom. A common method for this transformation involves the reaction of the epoxide with a thiocarbonyl compound, such as thiourea (B124793). dntb.gov.ua This reaction typically proceeds with inversion of stereochemistry at one of the carbon centers, although the stereochemical outcome can be dependent on the specific reaction conditions and reagents used.

The synthesis of thiiranes from epoxides is a general transformation in organic chemistry. dntb.gov.ua For this compound, the reaction with thiourea provides a route to the corresponding thiirane. More recent methods for the synthesis of thiiranes, including cis-stilbene sulfide, have been developed that utilize thiocarbonyl ylides generated from aldazine (B74668) N-oxides, highlighting ongoing advancements in the synthesis of these sulfur-containing heterocycles. thieme.de The conversion of epoxides to thiiranes is a valuable transformation as thiiranes themselves are useful intermediates in organic synthesis. researchgate.net

Azidation to Vicinal Azido Alcohols

The ring-opening of this compound with an azide nucleophile provides a direct route to vicinal azido alcohols. This reaction is typically carried out using sodium azide (NaN₃) in the presence of a proton source, such as ammonium (B1175870) chloride (NH₄Cl), in a protic solvent system like aqueous methanol (B129727). researchgate.netbeilstein-journals.orgbeilstein-journals.org

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the azide ion attacks one of the carbon atoms of the protonated epoxide ring, leading to the formation of 2-azido-1,2-diphenylethanol. beilstein-journals.orgbeilstein-journals.org This transformation is a key step in the synthesis of various nitrogen-containing compounds, as the resulting azido alcohol can be further elaborated. For example, the azide group can be reduced to an amine, providing access to vicinal amino alcohols. arkat-usa.org The azidation of this compound has been used as a model reaction to evaluate methods for the detection and enrichment of epoxides in complex mixtures. beilstein-journals.orgresearchgate.net

A typical procedure for the azidation of this compound involves refluxing the epoxide with sodium azide and ammonium chloride in a mixture of methanol and water. beilstein-journals.org

Stereochemical Aspects in Trans Stilbene Oxide Research

Enantioselective Transformations of the Oxirane Ring

The enantioselective opening of the oxirane ring in trans-stilbene (B89595) oxide is a key area of research, enabling the synthesis of valuable chiral compounds. Chiral catalysts play a pivotal role in these transformations, dictating the stereochemical outcome.

A notable example involves the use of chiral zeolite GTM-3 as an acid catalyst for the ring-opening of trans-stilbene oxide with 1-butanol. csic.esnih.gov These catalysts have demonstrated the ability to achieve enantiomeric excesses of up to ±51%. csic.esnih.gov Interestingly, the GTM-3 catalysts facilitate the transformation of one enantiomer of this compound into the corresponding "unlike" product through an S(_N)2 mechanism, which involves an inversion of configuration at the attacked carbon atom. nih.govcsic.esnih.govacs.orgresearcher.life Simultaneously, the other enantiomer is converted via an S(_N)1-like mechanism into the "like" product, retaining the original configuration, alongside secondary products like diphenylacetaldehyde (B122555). nih.govcsic.esnih.govacs.orgresearcher.life Computational studies suggest that this pronounced enantioselectivity arises from the distinct orientation of each this compound enantiomer within the chiral nanospaces of the zeolite framework. nih.govnih.govacs.org

Iron-catalyzed asymmetric ring-opening of meso-epoxides, including aromatic ones, has also been explored. thieme-connect.comrsc.org For instance, the kinetic resolution of this compound using an iron(II) catalyst can yield both the product and unreacted starting material with moderate enantioselectivities. thieme-connect.com

Diastereoselective Reactions

Diastereoselective reactions of this compound are crucial for controlling the formation of specific stereoisomers. The stereochemical outcome of these reactions is often influenced by the reagents, catalysts, and reaction conditions.

The reaction of this compound with nucleophiles can proceed with high diastereoselectivity. For example, the ring-opening of optically pure (R,R)-trans-stilbene oxide can lead to the formation of (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols in high yields. researchgate.net

The epoxidation of cis-stilbene (B147466), a related compound, catalyzed by Mn(III)(salen) complexes can produce a mixture of cis- and trans-stilbene oxides. nih.gov The ratio of these diastereomers is dependent on both the oxygen source and the counterion of the catalyst, with cis/trans ratios ranging from 29:71 to 92:8. nih.gov The formation of the isomerized trans-epoxide is attributed to the involvement of intermediary radicals. nih.gov

Furthermore, the reaction of chiral zirconium imido complexes with either cis- or this compound results in the formation of a single diastereomer of the corresponding metallacycle. nih.gov This high diastereoselectivity points to a reaction pathway involving zwitterionic intermediates that allow for the scrambling of the initial epoxide stereochemistry. nih.gov

Chiral Recognition and Enantioseparation Studies

The separation and analysis of this compound enantiomers are fundamental for its application in various fields. Chiral chromatography is the primary technique employed for this purpose, relying on the principle of chiral recognition between the analyte and a chiral stationary phase.

Chiral Stationary Phases for Liquid Chromatography

A variety of chiral stationary phases (CSPs) have been developed and successfully utilized for the high-performance liquid chromatographic (HPLC) enantioseparation of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their high chiral discrimination ability and versatility. tandfonline.commdpi.comprolabas.com

Cellulose tris(phenylcarbamate), known as Chiralcel OC, has been effectively used for the preparative chiral separation of this compound. tandfonline.comtandfonline.com Similarly, Chiralcel OD, another polysaccharide-based CSP, has been studied for the enantioseparation of this compound, with investigations into the adsorption equilibrium and mass transfer phenomena. nih.govresearchgate.net Other notable CSPs include those derived from (-)-anti head-to-head coumarin (B35378) dimer, which have shown high enantioselectivity for this compound with separation factors (α) as high as 2.46. oup.com Pirkle-type CSPs have also been employed for ultrafast enantioseparations. americanpharmaceuticalreview.com

The performance of these CSPs is often evaluated by parameters such as the separation factor (α) and resolution (Rs). For instance, some cellulose derivative-based CSPs have achieved α and Rs values of 1.84 and 9.59, respectively, for the separation of this compound. mdpi.com

Table 1: Performance of Selected Chiral Stationary Phases for this compound Enantioseparation

Chiral Stationary Phase (CSP)Separation Factor (α)Resolution (Rs)Reference
Cellulose derivative1.849.59 mdpi.com
CSP derived from (-)-anti head-to-head coumarin dimer2.46- oup.com
Eurocel 011.37- lcms.cz

Hysteresis Phenomena in Chiral High-Performance Liquid Chromatography

The chiral recognition capabilities of some polysaccharide-based CSPs can be influenced by the composition of the mobile phase, leading to a phenomenon known as hysteresis. sci-hub.se This behavior has been observed for amylose tris(3,5-dimethylphenylcarbamate) selectors in polar organic mode. sci-hub.seresearchgate.net The retention factors of this compound enantiomers can differ depending on whether the mobile phase composition is approached from a less polar or more polar direction. sci-hub.se This hysteresis can be utilized for method selection in chiral HPLC. sigmaaldrich.comsigmaaldrich.com

Absolute Configuration Assignment Methodologies (e.g., using Time-Dependent Density Functional Theory and Chiroptical Detection)

Determining the absolute configuration of the enantiomers of this compound is crucial. A powerful methodology combines chiral HPLC with online chiroptical detection, such as circular dichroism (CD) and optical rotation (OR), and theoretical calculations. jcchems.comresearchgate.netresearchgate.netfrontiersin.org This approach allows for the online measurement of CD spectra and specific rotation values for each enantiomer as they elute from the column. jcchems.comresearchgate.netresearchgate.net

Time-dependent density functional theory (TD-DFT) calculations are then used to predict the chiroptical properties (CD spectra and optical rotation) for each enantiomer. jcchems.comresearchgate.netresearchgate.net By comparing the experimentally measured data with the theoretically predicted values, a confident assignment of the absolute configuration (AC) can be made. jcchems.comresearchgate.netresearchgate.net This method has been successfully applied to racemic this compound, and the assigned configurations were in agreement with those reported in the literature. jcchems.comresearchgate.net

Switchable Enantioseparation

An innovative approach to enantioseparation involves the use of "switchable" chiral stationary phases. One such system is based on a helical polyacetylene with 2,2'-bisphenol-derived side chains. nih.govmdpi.com The chirality of this stationary phase can be switched in the solid state by treatment with a chiral alcohol. nih.gov This induced chirality is retained even after the alcohol is removed, a phenomenon known as a macromolecular memory effect. nih.gov

This switchable CSP has been used for the enantioseparation of this compound. nih.govmdpi.comresearchgate.net The elution order of the enantiomers can be reversed depending on the helical structure (P-helix or M-helix) induced in the stationary phase prior to the separation. mdpi.com For instance, with a P-helical structure, (+)-trans-stilbene oxide elutes before the (-)-enantiomer, while the order is reversed with an M-helical structure. mdpi.com This allows for the desirable elution of either the major or minor enantiomer first, depending on the analytical or preparative needs. nih.gov

Computational Chemistry and Theoretical Studies on Trans Stilbene Oxide

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Enzyme Mechanisms

QM/MM methods are particularly well-suited for studying enzymatic reactions, as they combine the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the surrounding protein and solvent environment. rsc.orgacs.org Several studies have employed QM/MM simulations to investigate the enzymatic hydrolysis of trans-stilbene (B89595) oxide by epoxide hydrolases.

One such study focused on the soluble epoxide hydrolase (sEH), which catalyzes the ring-opening of epoxides to form diols. nih.gov Using QM/MM umbrella sampling molecular dynamics simulations, researchers analyzed the nucleophilic attack of an aspartate residue (Asp333) on the epoxide carbons of trans-stilbene oxide. nih.gov These simulations helped to understand the factors influencing the regioselectivity of the reaction, such as the proximity of the nucleophile, electronic stabilization of the transition state, and hydrogen bonding interactions within the active site. nih.gov

Another approach, the Empirical Valence Bond (EVB) method combined with free energy perturbation and umbrella sampling, has been used to study the enantio- and regioselectivity of an epoxide hydrolase in its reaction with this compound. rsc.org This method models the reaction mechanism, which involves a nucleophilic attack by an aspartate residue to form an alkyl-enzyme intermediate. rsc.org Such simulations have successfully reproduced the differences in activity between different stereoisomers of the substrate and the effects of active site mutations. acs.orgdiva-portal.org Interestingly, these computational studies identified a previously overlooked histidine residue as being important for catalysis. diva-portal.org

Table 1: QM/MM Studies on Enzyme-Catalyzed Reactions of this compound

EnzymeComputational MethodKey Findings
Soluble Epoxide Hydrolase (sEH)QM/MM Umbrella Sampling MDThe selectivity of the ring-opening is influenced by proximity to the nucleophile, electronic stabilization of the transition state, and hydrogen bonding. nih.gov
Epoxide Hydrolase (EH)EVB-FEP/USThe regioselectivity of the process is determined by the hydrolysis step. The calculations also analyzed the effect of specific mutations on the reaction. rsc.org
Potato Epoxide Hydrolase 1 (StEH1)EVB SimulationsComputationally reproduced the differences in activities between stereoisomers and the effects of mutations. Identified a key histidine residue involved in catalysis. diva-portal.orgdiva-portal.org

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is instrumental in predicting various molecular properties and mapping out reaction pathways.

In the context of this compound, DFT calculations have been used to study its rearrangement to 2,2-diphenylacetaldehyde, a reaction catalyzed by Lewis acids. conicet.gov.ar By optimizing the geometries of stationary points (minima and transition states) and performing frequency calculations, researchers can determine the activation and reaction energies. conicet.gov.ar The inclusion of solvation effects, often modeled using the polarized continuum model (IEFPCM), provides a more accurate description of the reaction in solution. conicet.gov.ar

DFT has also been applied to understand the hydroboration of this compound, a reaction that forms Markovnikov alcohols. nih.gov Computational analysis of the transition states involved in this reaction helped to rationalize the observed regioselectivity. nih.gov

Analysis of Reaction Barriers and Transition States

A critical aspect of computational reaction studies is the determination of reaction barriers (activation energies) and the characterization of transition state structures. This information is key to understanding reaction rates and mechanisms.

For the enzymatic hydrolysis of this compound, high-level ab initio QM calculations were used to refine the energies obtained from QM/MM simulations, yielding activation barriers that are in quantitative agreement with experimental data. nih.gov For instance, in the soluble epoxide hydrolase catalyzed reaction, a significant difference in the free energy barriers for nucleophilic attack at the two chemically equivalent epoxide carbons was observed, highlighting the influence of the enzyme environment. nih.gov

In the Lewis acid-catalyzed rearrangement of this compound, DFT calculations have been employed to explore the competition between aryl and hydride migration pathways. conicet.gov.ar Similarly, for the hydroboration reaction, computations predicted the energy gap between the transition states leading to the Markovnikov and anti-Markovnikov products, providing a rationale for the observed regioselectivity. nih.gov

Table 2: Calculated Activation Barriers for Reactions of this compound

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)
Nucleophilic attack in soluble epoxide hydrolaseAM1/CHARMM227.3 (for attack at C(1)) nih.gov
Hydroboration with [HBEt₃]⁻Na⁺DFTThe energy gap between Markovnikov and anti-Markovnikov transition states is 2.6 kcal/mol. nih.gov
Hydroboration with naked [HBEt₃]⁻DFTThe energy gap between Markovnikov and anti-Markovnikov transition states is 5.5 kcal/mol. nih.gov

Excited State Dynamics and Photochemistry Simulations

While the ground-state reactivity of this compound is of significant interest, the photochemistry of the parent compound, trans-stilbene, has been extensively studied computationally to understand its photoisomerization dynamics. These studies provide a foundation for understanding the potential photochemical behavior of its derivatives.

Semiclassical electron-radiation-ion dynamics (SERID) simulations have been used to model the trans-to-cis photoisomerization of stilbene (B7821643) induced by laser pulses. researchgate.net These simulations suggest that electronic excitation weakens the central C-C bond, leading to rotation and eventual isomerization. researchgate.net Ultrafast time-resolved mass spectrometry and structural dynamics experiments on stilbenes excited to high-lying electronic states have revealed complex photochemical reaction dynamics, including phenyl twisting and ring-closing reactions. nih.gov

Theoretical studies using multiconfigurational second-order perturbation theory (CASPT2) have been employed to investigate the electronic spectrum of trans-stilbene, providing insights into the excited states involved in the photoisomerization process. acs.org

Spectroscopic Property Predictions (e.g., NMR, Circular Dichroism)

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization and absolute configuration assignment of chiral molecules like this compound.

Time-dependent density functional theory (TD-DFT) has been successfully used to predict the circular dichroism (CD) and optical rotation (OR) of the enantiomers of this compound. researchgate.netjcchems.com By comparing the calculated spectra with experimental data obtained from HPLC coupled with CD and OR detectors, researchers were able to assign the absolute configuration of the optical isomers. researchgate.netjcchems.com The calculations were consistent in predicting the correct combination of experimental CD bands and the sign of the optical rotation. researchgate.netjcchems.com

The analysis of the circular dichroism of (+)-trans-stilbene oxide has shown that it primarily arises from the Coulombic coupling between the excitation moments of the two phenyl chromophores. rsc.org This analysis concluded that both asymmetric carbon atoms in (+)-trans-stilbene oxide have the R-configuration. rsc.org

Enzymatic and Biotransformation Studies of Trans Stilbene Oxide

Epoxide Hydrolase (EH) Enzymes

Epoxide hydrolases are critical enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. ucanr.edupnas.org This process is generally considered a detoxification step, as it converts reactive electrophilic epoxides into less reactive diols. ucanr.edu The soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) are the two major mammalian EHs, exhibiting complementary but overlapping substrate specificities. pnas.org

Substrate Specificity and Selectivity of EH Isozymes

trans-Stilbene (B89595) oxide is a well-established prototypic substrate used to differentiate the activity of soluble epoxide hydrolase (sEH) from that of microsomal epoxide hydrolase (mEH). It serves as a diagnostic substrate specifically for the C-terminal epoxide hydrolase domain of sEH. researchgate.net

Different EH isozymes exhibit distinct selectivity toward the enantiomers of trans-stilbene oxide. The epoxide hydrolase Kau2, for instance, shows a high preference for the (S,S)-enantiomer of this compound, with an enantiomeric ratio (E value) of approximately 200. nih.gov Similarly, studies on the potato epoxide hydrolase, StEH1, and its variants have been conducted to map structure-function relationships using this compound as a substrate. diva-portal.orgiucr.org The hydrolysis of either enantiomer of this compound by StEH1 invariably yields the same product, meso-hydrobenzoin. iucr.orgresearchgate.net

Induction studies in mice have shown that cytosolic EH (cEH) activity toward this compound can be increased by treatment with specific compounds like the peroxisome proliferator, tridiphane, highlighting a degree of isozyme-specific regulation and activity. nih.gov In contrast, human erythrocyte leukotriene A4 hydrolase does not catalyze the hydration of this compound.

Kinetic Characterization of EH-Catalyzed Hydrolysis

The enzymatic hydrolysis of this compound follows a classical two-step catalytic mechanism. This process begins with the formation of a covalent alkyl-enzyme intermediate, followed by the hydrolysis of this intermediate in what is typically the rate-limiting second step. nih.govresearchgate.net

Detailed kinetic studies have been performed on several epoxide hydrolases. The highly enantioselective epoxide hydrolase Kau2 demonstrates marked differences in its Michaelis-Menten constant (KM) and catalytic rate (kcat) for the two competing enantiomers of this compound. nih.gov The high enantiopreference of this enzyme is attributed to significant differences in both the second-order alkylation rate constant (k₂/Kₛ) and the hydrolysis rate of the alkyl-enzyme intermediate (k₃) between the (S,S) and (R,R)-enantiomers. nih.gov For rat soluble epoxide hydrolase (sEH), the turnover number for the hydrolysis of this compound has been measured at approximately 0.5 s⁻¹. pnas.org The kinetic mechanism for potato epoxide hydrolase StEH1 has also been extensively studied using both pre-steady-state and steady-state analyses. researchgate.net

Kinetic Parameters of Epoxide Hydrolase with trans-Stilbene Oxide
EnzymeSubstrate EnantiomerKinetic ParameterValueReference
Epoxide Hydrolase Kau2(S,S)-TSO & (R,R)-TSOEnantiomeric Ratio (E)~200 nih.gov
(S,S)-TSO vs (R,R)-TSOkcat and KMMarked Differences nih.gov
Rat Soluble Epoxide Hydrolase (sEH)trans-Stilbene OxideTurnover Number0.5 s⁻¹ pnas.org

Active Site Engineering for Enhanced Enantioselectivity

Efforts to improve the catalytic properties of epoxide hydrolases have focused on active site engineering through methods like directed evolution and site-directed mutagenesis. The potato epoxide hydrolase StEH1 is a frequent target for such studies, using this compound as a model substrate to understand the principles governing its activity and selectivity. diva-portal.orgacs.org

Computational approaches, such as empirical valence bond (EVB) simulations, have been employed to study the enantioselective hydrolysis of this compound by StEH1. tesisenred.net These studies revealed that mutating the two conserved catalytic tyrosine residues to phenylalanine drastically increases the activation energy barrier, demonstrating their essential role in catalysis. tesisenred.net Further research has highlighted the importance of other active site residues. For example, a highly conserved histidine (His300 in StEH1) is crucial for maintaining the correct charge balance within the active site. acs.org In the absence of this histidine, another non-canonical residue, glutamic acid (E35), can function as a "backup base" to facilitate the reaction. acs.org

Directed evolution has also been successfully applied to other enzymes. In one study, an epoxide hydrolase from Aspergillus niger was subjected to error-prone PCR, resulting in mutant enzymes with enhanced enantioselectivity. researchgate.net The activity of these mutants was assessed using this compound. researchgate.net

Glutathione (B108866) Transferase (GST) Enzymes

Glutathione S-transferases (GSTs) are a superfamily of enzymes central to phase II detoxification. oup.com They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic compounds, including epoxides, to form more water-soluble and readily excretable thioether conjugates. oxfordbiomed.com

Activity and Isozyme Specificity toward this compound

This compound (TSO) is recognized as a model and characteristic substrate for the Glutathione S-transferase Mu 1 (GSTM1) isozyme. oup.comnih.gov The GSTM1-1 isoform, which is primarily found in the liver but also present in the brain and testes, efficiently catalyzes the conjugation of TSO with glutathione. nih.gov Studies have established that the high TSO-conjugating activity observed in human mononuclear leukocytes is attributable to the same Mu-class transferase found in the liver. portlandpress.com

Kinetic studies have shown that individuals can be segregated into groups with low, high, and very high GST activity towards TSO. oup.com The apparent Michaelis constant (Km) for TSO differs between the low-activity and high-activity groups, with the high-activity group showing a Km of 127 µM, compared to 28.3 µM for the low-activity group, further indicating that a specific isozyme is responsible for the high-activity phenotype. oup.com Besides this compound, its isomer cis-stilbene (B147466) oxide also serves as a substrate for this GST isozyme. oup.com

GST Isozyme Specificity for trans-Stilbene Oxide Conjugation
GST IsozymeTissue DistributionSubstrate SpecificityReference
GSTM1-1Liver, Testis, BrainCatalyzes detoxification of stilbene (B7821643) oxide. nih.gov
Hepatic GST MuLiver, Mononuclear LeukocytesIdentical to the GST with high activity towards TSO in leukocytes. portlandpress.com

Microsomal Metabolism and Bioactivation Mechanisms

The biotransformation of this compound (TSO) is a complex process primarily occurring in the liver and involving several key enzyme systems within the microsomes. These enzymatic reactions not only determine the detoxification and elimination of the compound but also lead to its bioactivation, producing metabolites with distinct biological activities. The main pathways involved are oxidation by cytochrome P450 monooxygenases, hydrolysis by epoxide hydrolases, and conjugation with glutathione.

The metabolism of TSO is initiated by multiple enzyme families, each contributing to its biotransformation. The primary enzymes involved are summarized in the table below.

Cytochrome P450-Mediated Oxidation

While TSO is itself a metabolite of trans-stilbene, it undergoes further oxidative metabolism by the cytochrome P450 (CYP450) system. Studies using rat liver microsomes have demonstrated that TSO can be converted to hydroxylated metabolites. semanticscholar.orgsmolecule.comnih.gov This metabolic activation is particularly significant as it leads to the formation of compounds with estrogenic properties. smolecule.comnih.gov Research has identified these metabolites as trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. semanticscholar.orgsmolecule.com The formation of these products is dependent on the presence of NADPH, a necessary cofactor for CYP450 activity. semanticscholar.org

Investigations into the specific CYP450 isoforms responsible for this transformation have shown that the process is analogous to the metabolism of the parent compound, trans-stilbene, which is primarily mediated by CYP1A1 and CYP1A2 in both rats and humans. semanticscholar.orgnih.gov

Hydrolysis by Epoxide Hydrolases

A major metabolic pathway for TSO is the hydrolytic cleavage of its epoxide ring, a reaction catalyzed by epoxide hydrolases (EH). This process converts the epoxide into the corresponding diol, 1,2-diphenylethane-1,2-diol. TSO serves as a substrate for both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). In fact, TSO is considered a prototypic substrate used to differentiate the activity of sEH from mEH. The hydrolysis reaction is a critical detoxification step, as it deactivates the reactive epoxide group. The catalytic mechanism for this transformation involves a two-step process, beginning with the formation of a covalent alkyl-enzyme intermediate, which is subsequently hydrolyzed. researchgate.netnih.gov

Conjugation by Glutathione S-Transferases

Detoxification of TSO also occurs through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This pathway is significant in eliminating the reactive epoxide. TSO is a well-established model substrate for the GST Mu class isozyme, specifically GSTM1. oup.comnih.gov

A notable aspect of this metabolic pathway is the genetic polymorphism of the GSTM1 gene. oup.com A significant portion of the human population possesses a null genotype, meaning they lack a functional GSTM1 gene and, consequently, the corresponding enzyme activity. oup.comnih.govnih.gov This deficiency impairs the ability to detoxify TSO via glutathione conjugation. Studies have shown that lymphocytes from individuals with the GSTM1-null genotype exhibit increased sensitivity to the genotoxic effects of TSO, as measured by sister chromatid exchanges (SCEs). oup.com

Bioactivation to Estrogenic Metabolites

A key finding in the study of TSO metabolism is its bioactivation into estrogenic compounds. While TSO itself does not exhibit significant estrogenic activity in reporter assays, its metabolites do. smolecule.comnih.gov Incubation of TSO with rat liver microsomes in the presence of NADPH results in the formation of trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene, both of which are known to be estrogenic. nih.govresearchgate.net This metabolic activation was particularly pronounced when using liver microsomes from rats pre-treated with 3-methylcholanthrene, an inducer of CYP1A enzymes, underscoring the role of this enzyme subfamily in the bioactivation process. nih.gov

Induction of Drug-Metabolizing Enzymes

This compound is recognized as a potent inducer of various drug-metabolizing enzymes, acting as a "phenobarbital-like" inducer. smolecule.comnih.govportlandpress.com It significantly increases the expression of hepatic enzymes including cytochrome P-450, microsomal epoxide hydrolase, and glutathione S-transferase. nih.govnih.gov

The induction mechanism involves the activation of specific nuclear receptors. Research in mice has demonstrated that TSO activates the constitutive androstane (B1237026) receptor (CAR), leading to the increased expression of genes such as Cyp2b10 and epoxide hydrolase. nih.govresearchgate.net Furthermore, TSO can also activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of other protective enzymes like NAD(P)H:quinone oxidoreductase (Nqo1) and multidrug resistance-associated proteins (Mrps). nih.govnih.gov This dual activation of CAR and Nrf2 highlights that a single compound can regulate distinct but complementary defensive gene batteries. nih.gov

Applications of Trans Stilbene Oxide in Advanced Organic Synthesis

Intermediate for Chiral Auxiliaries, Ligands, and Organocatalysts

Enantiomerically pure trans-stilbene (B89595) oxide is a highly valued starting material for the synthesis of various chiral molecules that are essential in asymmetric catalysis. arkat-usa.org The inherent C2 symmetry of the trans-stilbene backbone is a common feature in many successful chiral auxiliaries, ligands, and organocatalysts.

The primary route to these structures involves the stereospecific ring-opening of the epoxide. This process allows the two stereocenters of the epoxide to be translated into a new scaffold, most commonly a 1,2-difunctionalized ethane (B1197151) framework. This framework is central to many classes of chiral ligands. For instance, the resulting 1,2-diarylethanol derivatives can be further modified to create bidentate or tridentate ligands for metal-catalyzed reactions. researchgate.net These ligands are instrumental in achieving high enantioselectivity in a wide array of chemical transformations. diva-portal.org

Furthermore, derivatives of trans-stilbene oxide are used to create organocatalysts. For example, chiral macrocyclic organocatalysts incorporating a binaphthyl moiety have been developed for the kinetic resolution of epoxides, including this compound itself, using carbon dioxide. acs.org The ability to synthesize both enantiomers of these catalysts, often starting from the corresponding enantiomer of this compound, provides access to either enantiomer of the desired final product, a significant advantage in pharmaceutical synthesis. arkat-usa.org

Precursor for Functionalized 1,2-Diarylethanols

This compound is an excellent precursor for a variety of functionalized 1,2-diarylethanols, which are important chiral intermediates. arkat-usa.org The synthesis of these compounds is primarily achieved through regio- and stereoselective ring-opening reactions of the epoxide. arkat-usa.orgresearchgate.net

Key transformations include:

Reductive Ring Opening : Treatment of this compound with reducing agents can yield 1,2-diphenylethanol.

Nucleophilic Ring Opening : The epoxide ring can be opened by a wide range of nucleophiles. For example, reaction with halide nucleophiles, such as those from magnesium bromide (MgBr₂), can produce the corresponding halohydrins (e.g., 2-bromo-1,2-diphenylethanol). acs.org The stereochemical outcome of this reaction can be controlled to produce either syn- or anti-bromohydrins depending on the reaction conditions. acs.org

Formation of Amino Alcohols : The opening of the oxirane ring with nitrogen nucleophiles leads to the formation of 1,2-amino alcohols, which are versatile chiral intermediates and can serve as chiral bases or ligands. arkat-usa.orgacs.org For instance, optically pure (R,R)-trans-stilbene oxide can be converted to (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols in high yield and enantiomeric excess. acs.org

Asymmetric Dihydroxylation Precursor : While not a direct ring-opening of the oxide, trans-stilbene (the precursor to the epoxide) can undergo asymmetric dihydroxylation using catalysts like osmium tetroxide with chiral ligands (e.g., dihydroquinidine (B8771983) derivatives) to produce enantiomerically enriched (R,R)-1,2-diphenyl-1,2-ethanediol (hydrobenzoin). orgsyn.org This diol is a fundamental 1,2-diarylethanol structure.

The following table summarizes selected ring-opening reactions of this compound to produce functionalized 1,2-diarylethanols.

Reagent(s)Product TypeSpecific Product ExampleReference(s)
MgBr₂·Et₂Oanti-Bromohydrinanti-2-Bromo-1,2-diphenylethanol acs.org
MgBr₂·Et₂O, NaBr, KBr, Amberlyst 15syn-Bromohydrinsyn-2-Bromo-1,2-diphenylethanol acs.org
Azide (B81097) Nucleophiles followed by ReductionAmino alcohol2-Amino-1,2-diphenylethanol acs.org
Oxygen Nucleophiles1,3-Dioxolanestrans-Acetonides arkat-usa.org

Building Block for Other Heterocyclic Compounds

Beyond its direct use, the oxirane ring of this compound can be transformed into other heterocyclic systems, expanding its utility as a synthetic building block. cymitquimica.com

One notable transformation involves the photochemical cleavage of the carbon-carbon bond of the epoxide ring. rsc.org Irradiation of this compound in the presence of an electron-transfer sensitizer, such as naphthalene-1,4-dicarbonitrile, generates a carbonyl ylide intermediate. rsc.org This highly reactive intermediate can then undergo [3+2] cycloaddition reactions with various electron-deficient dipolarophiles to construct five-membered heterocyclic rings like dihydro- and tetrahydrofurans. rsc.org

Additionally, the reaction of this compound with acetone (B3395972) in the presence of a catalyst like Amberlyst 15 can lead to the formation of 1,3-dioxolanes (specifically, trans-acetonides), demonstrating a formal insertion of a carbonyl compound into the C-C bond of the epoxide ring with retention of configuration. arkat-usa.org Stilbene-related heterocyclic compounds, such as benzalphthalides and pyrimidoisoindole derivatives, have also been synthesized and tested for biological activity. wiley-vch.de

Role in Stereoselective Synthesis of Complex Molecules

The well-defined stereochemistry of this compound makes it a powerful tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. marketresearchintellect.com The principle of stereoselective synthesis relies on transferring the existing chirality of the starting material to the final product.

When an enantiomerically pure form of this compound is used, the two adjacent stereocenters on the oxirane ring dictate the stereochemical outcome of subsequent reactions. Ring-opening reactions, whether through nucleophilic attack or reduction, typically proceed with a high degree of stereocontrol, often via an SN2 mechanism which results in an inversion of configuration at the attacked carbon atom. acs.org This allows for the predictable synthesis of specific diastereomers of functionalized 1,2-diarylethanols. arkat-usa.org

For example, the stereodivergent opening of optically pure (R,R)-trans-stilbene oxide can lead to either (1R,2R)- or (1R,2S)-2-amino-1,2-diphenylethanols, depending on the reagents used to control the regioselectivity of the nucleophilic attack and subsequent manipulations. acs.org This control is fundamental to the synthesis of complex natural products and active pharmaceutical ingredients (APIs). arkat-usa.orgmarketresearchintellect.com The diarylethane motif is a structural component in many biologically active compounds, and this compound provides a reliable and efficient entry point for their stereocontrolled construction. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Trans Stilbene Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trans-stilbene (B89595) oxide and the identification of its reaction products. 1H NMR and 13C NMR are particularly informative.

In a study detailing the synthesis of trans-1,2-diphenyloxirane (trans-stilbene oxide), the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3) showed a singlet at 3.87 ppm corresponding to the two equivalent protons on the oxirane ring. The aromatic protons appeared as a multiplet in the range of 7.25–7.59 ppm. beilstein-journals.org The 13C NMR spectrum exhibited a signal at 62.8 ppm for the methine carbons of the epoxide ring, with the aromatic carbons appearing at 125.5, 128.3, 128.5, and 137.1 ppm. beilstein-journals.org

NMR is also crucial for identifying products from the rearrangement of this compound. For instance, in the presence of boron trifluoride etherate, this compound rearranges, and the structure of the resulting product can be readily determined by 1H NMR spectroscopy. researchgate.net This approach is often used in educational settings to demonstrate reaction mechanisms and structural analysis. researchgate.net Furthermore, benchtop NMR spectrometers have proven effective for the quantitative analysis and characterization of cis and trans-stilbene products from reactions like the Wittig reaction. researchgate.net

In kinetic studies, such as the photoredox neutral [3+2]-cycloaddition reaction between this compound and citraconic anhydride, 1H NMR is used to monitor the consumption of starting materials and the formation of the product over time. chemrxiv.org

Table 1: Representative NMR Data for this compound

Nucleus Solvent Chemical Shift (ppm) Assignment Reference
1H CDCl3 3.87 (s, 2H) Oxirane protons beilstein-journals.org
1H CDCl3 7.25-7.59 (m, 10H) Aromatic protons beilstein-journals.org
13C CDCl3 62.8 (CH) Oxirane carbons beilstein-journals.org

Mass Spectrometry (MS) in Reaction Mechanism Studies

Mass spectrometry (MS) is a powerful tool for investigating the reaction mechanisms involving this compound by identifying transient intermediates and final products. In studies of the ultrafast photo-induced ring-opening of this compound, UV/UV pump-probe spectroscopy coupled with photo-ion detection has been employed. researchgate.netx-mol.net These experiments identified three major time-dependent features of the parent ion, suggesting complex ring-opening dynamics. researchgate.net The appearance of fragment ions, such as dehydrogenated diphenylmethane (B89790) (167 amu), points towards different possible ring-opening pathways, including both C-C and C-O bond dissociation within the oxirane ring. researchgate.netx-mol.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used to confirm the identity of reaction products. For example, in the lipase-mediated oxidation of trans-stilbene, GC-MS was used to confirm the formation of this compound. beilstein-journals.org The electron ionization (EI) mass spectrum of this compound shows characteristic fragments, including the molecular ion peak (M+) and other significant peaks that aid in its identification. beilstein-journals.org

Table 2: Key Mass Spectrometry Data for this compound

Ionization Method m/z Relative Intensity (%) Assignment Reference
EI 197 70 [M+H]+ beilstein-journals.org
EI 196 75 M+ beilstein-journals.org
EI 195 73 [M-H]+ beilstein-journals.org
EI 180 65 beilstein-journals.org
EI 167 100 beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Enzyme Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving this compound and for studying enzyme kinetics. A continuous spectrophotometric assay has been developed to measure the activity of mammalian cytosolic epoxide hydrolase using this compound as the substrate. nih.gov This assay is based on the difference in the UV spectra of this compound and its product, 1,2-diphenyl-1,2-ethanediol. nih.gov This method is rapid, reproducible, and allows for the continuous monitoring of the enzymatic hydration of the epoxide. nih.gov

UV-Vis spectroscopy is also used in conjunction with other analytical techniques, such as HPLC, where a UV detector is commonly employed for the detection of this compound and its enantiomers. sigmaaldrich.com The technique is broadly applicable in natural product research for determining concentrations and monitoring enzymatic reactions in real-time. slideshare.net For instance, it can be used to follow the kinetics of enzyme-catalyzed reactions by observing the change in absorbance over time, which is a fundamental aspect of Michaelis-Menten analysis. thermofisher.com

Circular Dichroism (CD) and Optical Rotation (OR) for Enantiomeric Analysis

Circular Dichroism (CD) and Optical Rotation (OR) are chiroptical techniques essential for the analysis of the enantiomers of this compound. When coupled with High-Performance Liquid Chromatography (HPLC), these methods allow for the on-line measurement of CD spectra and specific rotation values for each enantiomer. researchgate.netjcchems.com This combined approach, HPLC-CD-OR, has been successfully applied to racemic this compound to determine the absolute configuration of its enantiomers. researchgate.netjcchems.com

The experimental CD and OR data can be compared with theoretical data calculated using methods like time-dependent density functional theory (TD-DFT) to assign the absolute configuration of each isomer. researchgate.netjcchems.com This methodology has confirmed the absolute configuration of (+)-(1R,2R)- and (–)-(1S,2S)-trans-stilbene oxide. researchgate.net The CD detector, in particular, has been shown to be a sensitive tool for chiral screening applications. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of this compound, especially for its enantiomers. Chiral HPLC, using chiral stationary phases (CSPs), is widely employed to resolve the racemic mixture of this compound.

Various chiral columns, such as those based on cellulose (B213188) derivatives like Astec® Cellulose DMP and CHIRALPAK IA, have been shown to be effective for this separation. sigmaaldrich.comjascoinc.com The choice of mobile phase, typically a mixture of heptane (B126788) or hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good resolution. sigmaaldrich.comresearchgate.net

HPLC is not only used for analytical-scale separation but also for preparative-scale purification of the enantiomers. jascoinc.com The purity of the collected fractions is then often verified by analytical chiral HPLC. Furthermore, HPLC systems are frequently coupled with other detectors, such as UV-Vis, CD, and MS, to provide comprehensive characterization of the separated compounds. researchgate.netjcchems.comnih.gov

Table 3: Example HPLC Conditions for Enantioseparation of this compound

Column Mobile Phase Flow Rate Detector Reference
Astec® Cellulose DMP (15 cm x 4.6 mm, 5 µm) Heptane:IPA (90:10) 0.5 mL/min UV, 230 nm sigmaaldrich.com
Eurocel 01 (250 x 4.6 mm, 5 µm) Methanol (B129727) 1.0 mL/min UV, 223 nm lcms.cz

Gas-Liquid Chromatography (GLC) for Reaction Monitoring

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is another important technique for monitoring reactions that produce or consume this compound. It is particularly useful when coupled with a mass spectrometer (GC-MS).

In a study on the lipase-mediated oxidation of cis- and trans-stilbene, GC-MS was used to monitor the reaction and confirm the identity of the epoxide products. beilstein-journals.org The retention time in the gas chromatogram provides a means of identifying the compound, with this compound having a reported retention time of 10.28 minutes under specific conditions. beilstein-journals.org GLC is also used to monitor the progress of rearrangement reactions of diaryl-epoxides. conicet.gov.ar

Future Directions and Emerging Research Areas

Development of Sustainable and Green Chemistry Approaches in Synthesis and Transformations

The principles of green chemistry are progressively influencing the synthesis and transformation of trans-stilbene (B89595) oxide, aiming to reduce waste and energy consumption. marketresearchintellect.com A significant area of development is the use of environmentally benign solvents and catalysts. Ionic liquids (ILs), for instance, have been employed as recyclable reaction media for the rearrangement of trans-stilbene oxide. conicet.gov.ar Specifically, [BMIM][PF6] has shown high conversion rates with the potential for recycling and reuse with no significant decrease in performance over multiple cycles. conicet.gov.ar

Microwave-assisted synthesis represents another green approach, enabling catalyst-free rearrangement of this compound in ionic liquids with very short reaction times. conicet.gov.arresearchgate.net This method eliminates the need for an added catalyst altogether, simplifying the process and reducing chemical waste. conicet.gov.ar Furthermore, the use of hydrogen peroxide as an oxidant in epoxidation reactions is being explored as a green alternative to traditional reagents, as its only byproduct is water. ijcea.org These developments are aligned with the global shift toward more sustainable chemical manufacturing processes. marketresearchintellect.com

Innovation in Novel Catalytic Systems for Epoxidation and Rearrangements

The development of novel and efficient catalytic systems for the epoxidation of trans-stilbene and the subsequent rearrangement of this compound is a highly active area of research. A wide array of catalysts has been investigated to improve selectivity, yield, and enantioselectivity.

For the rearrangement of this compound, Lewis acids like metal triflates (M(OTf)₃ where M = Bi, Al, Ga, Sc, Yb) have proven effective, with bismuth triflate showing high efficiency in promoting the selective formation of 2,2-diphenylacetaldehyde. conicet.gov.arresearchgate.net In the realm of epoxidation, gold(III) chloride has been used to efficiently catalyze the conversion of trans-stilbene to its oxide.

Significant progress has been made in asymmetric epoxidation using chiral catalysts. These include manganese(III)-Schiff-base complexes, ruthenium catalysts based on pyridine-2,6-bisoxazoline (pybox) ligands, and chromium-salen complexes. arkat-usa.org Chiral dioxiranes, generated in situ from chiral ketones and an oxidant like oxone, have also emerged as effective organocatalysts for the asymmetric epoxidation of stilbene (B7821643) derivatives. arkat-usa.org Other innovative systems include polymer-supported iron Schiff base complexes, which offer the advantage of easy recovery and recyclability, and cerium-containing MCM-48 materials that catalyze epoxidation with tert-butyl hydroperoxide. ijcea.orgacs.org Pyrazolone-based copper(II) complexes have also been shown to be active catalysts for the oxidation of trans-stilbene. bohrium.com

Catalyst SystemReaction TypeKey Findings
Metal Triflates (e.g., Bi(OTf)₃)RearrangementHigh efficiency and selectivity for 2,2-diphenylacetaldehyde. conicet.gov.arresearchgate.net
Gold(III) chloride (AuCl₃)EpoxidationEfficiently catalyzes epoxidation in a trisolvent system.
Chiral Mn(III)-Schiff-base complexesAsymmetric EpoxidationAchieved promising enantiomeric excess (ee). arkat-usa.org
Ruthenium-pybox complexesAsymmetric EpoxidationYielded this compound with good yield and enantioselectivity. arkat-usa.org
Chiral DioxiranesAsymmetric EpoxidationEffective organocatalysts for asymmetric epoxidation of stilbene derivatives. arkat-usa.org
Polymer-supported Fe(III) complexEpoxidationHighly active, selective, and recyclable catalyst. ijcea.org
Cerium-MCM-48EpoxidationFramework Ce⁴⁺ ions favor epoxide formation. acs.org
Pyrazolone-based Cu(II) complexesOxidationActive catalysts providing high selectivity and good conversion. bohrium.com
Titanium-based catalysts (e.g., Ti-MCM41)Epoxidation, RearrangementMultifunctional catalyst for tandem reactions. cnr.itcsic.es

Deeper Mechanistic Insights into Complex Rearrangements and Photoreactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The Lewis acid-catalyzed rearrangement of this compound, often referred to as the Meinwald rearrangement, has been a subject of detailed study. conicet.gov.arcsic.esnih.gov Computational studies using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to investigate the migratory aptitude of aryl versus hydrogen groups, providing insights into the factors controlling product distribution. conicet.gov.ar

The photochemistry of stilbene oxides is another area of active investigation. Upon photoexcitation, stilbene oxides can undergo ring-opening to form colored intermediates known as carbonyl ylides. scispace.com These reactive species can be trapped by suitable dipolarophiles, offering pathways to new molecular structures. scispace.com Low-temperature photochemical studies have provided direct physical evidence for these intermediates. scispace.com Additionally, the photochemical behavior of the parent compound, trans-stilbene, which includes trans-cis isomerization and photocyclization to form phenanthrene, provides a broader context for understanding the photoreactivity of its derivatives. researchgate.netwikipedia.orgresearchtrends.netru.nl

Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry is becoming an indispensable tool for studying this compound and its reactions. Quantum mechanical methods like DFT and MP2 are used to model reaction pathways, calculate activation energies, and understand the influence of substituents and solvents on reactivity. conicet.gov.ar These calculations can predict the regioselectivity of epoxide ring-opening and provide a rationale for experimentally observed outcomes. conicet.gov.ar

Predictive modeling is also applied to the separation of enantiomers. Mathematical models that account for axial dispersion and mass transfer are used to simulate and optimize chromatographic separations of this compound enantiomers on chiral stationary phases. nih.govresearchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are employed to predict chiroptical properties, such as circular dichroism spectra, which aids in the absolute configuration assignment of the enantiomers. researchgate.net These computational approaches facilitate the rational design of experiments and catalytic systems, accelerating the discovery and development process. researchgate.net

Exploration of New Derivatization Pathways and Synthetic Utility

Research into new derivatives of this compound is expanding its synthetic utility and leading to materials and molecules with novel properties. The ring-opening of the epoxide with various nucleophiles provides a versatile platform for derivatization. For example, reaction with metal halides can yield the corresponding halohydrins with controlled diastereoselectivity. arkat-usa.org

The synthetic utility of this compound extends to its use as a precursor in more complex transformations. It has been used as an aldehyde surrogate in cascade reactions to synthesize dihydropyran derivatives. wm.edu Furthermore, derivatives of trans-stilbene have been synthesized and evaluated for a range of biological activities, including potential antitumor and neuroprotective effects. nih.gov The this compound moiety has also been incorporated as a chiral core in the synthesis of new liquid-crystalline compounds. tandfonline.com Its role in the fabrication of chiral stationary phases for high-performance liquid chromatography (HPLC) highlights its importance in the field of analytical chemistry and enantioseparation. sigmaaldrich.com

Derivative ClassSynthetic MethodPotential Application
BromohydrinsRing-opening with metal bromidesSynthetic intermediates. arkat-usa.org
DihydropyransCascade reaction with δ-hydroxyalkenylsilanesComplex molecule synthesis. wm.edu
BenzenesulfonamidesDerivatization of trans-stilbeneAntitumor agents.
Amides and EstersCoupling reactions of trans-stilbene carboxylic acidAntioxidant and neuroprotective agents. nih.gov
Liquid CrystalsIncorporation of this compound coreAdvanced materials. tandfonline.com
Chiral Stationary PhasesCoating on supportsEnantioseparation in HPLC.

Q & A

Q. What are the established synthetic routes for trans-Stilbene oxide, and what factors influence reaction efficiency?

  • Methodology :
    • Epoxidation of trans-Stilbene : Use ketones (e.g., acetone) with hydrogen peroxide under optimized conditions (e.g., 30°C reaction temperature) to achieve yields up to 89% .
    • Hydrogenolysis of this compound : Employ Pd(0) EnCat™40NP for chemoselective reduction to benzylic alcohol (99% yield in 5 h). Catalyst recycling (10 cycles) maintains >96% yield without palladium leaching (<5 ppm) .
    • Kinetic resolution : Utilize Fe(II)-catalyzed asymmetric ring-opening with indoles to isolate enantiomers (48–54% ee) .

Q. Which analytical techniques are most effective for characterizing this compound and its enantiomers?

  • Chiral HPLC : Use β-cyclodextrin-based chiral stationary phases (CSPs) with n-hexane/2-propanol (90:10) mobile phase for baseline separation (k values: 1.25 and 1.45 for enantiomers) .
  • Raman spectroscopy : Apply picosecond time-resolved transmission Raman with Monte Carlo modeling to resolve laser pulse broadening in powder samples .
  • Validation : Linear calibration curves (3–20 mg/mL range, R² > 0.99) and LOQ of 10 µg/mL ensure quantification accuracy .

Q. What biological activities of this compound are documented in immune cell studies?

  • Cytotoxicity : In RAW 264.7 macrophages, this compound (TSO) exhibits dose-dependent anti-proliferative effects. Stock solutions (100 mM in DMSO) are diluted to ≤0.1% vehicle concentration to avoid solvent interference .
  • Enzyme induction : TSO potently induces epoxide hydrolase, DT-diaphorase, and CYP-450 enzymes in hepatic and renal tissues, with species-specific activity variations (e.g., higher in human liver microsomes) .

Advanced Research Questions

Q. How do electric fields influence cis → trans-Stilbene photoisomerization yields?

  • Experimental design : Apply pulsed near-IR radiation (ε = 4.5 × 10⁷ V/cm) at 337–340 nm wavelengths. Under these conditions, trans-Stilbene yield increases from 35% (field-free) to 75% in microliter focal volumes.
  • Mechanistic insight : Dynamic Stark shifting of ground/excited states redshifts cis-stilbene’s absorption spectrum, enhancing cross-section and isomerization efficiency .

Q. How do researchers address contradictions in reported catalytic efficiencies for this compound hydrogenolysis?

  • Catalyst comparison : Pd(0) EnCat™40NP outperforms Pd/C in chemoselectivity (99% vs. 80% yield for this compound reduction) due to suppressed over-reduction and leaching .
  • Data validation : ICP analysis confirms negligible palladium contamination (<5 ppm) after catalyst filtration, ensuring reproducibility .

Q. What genetic factors affect enzymatic metabolism of this compound?

  • Epoxide hydrolase polymorphism : Human glutathione transferase activity toward TSO varies due to gene deletions (e.g., GSTT1 null alleles), impacting detoxification pathways .
  • Species differences : Hepatic epoxide hydrolase activity in mice is 3–5× lower than in primates, necessitating careful extrapolation to human models .

Q. Why do enantiomeric separation methods for this compound require tailored chromatographic conditions?

  • Column optimization : Chiralcel OD columns achieve resolution via π-π interactions and hydrogen bonding. Temperature (20–30°C) and solvent polarity (n-hexane/2-propanol ratios) critically affect retention factors and enantioselectivity .
  • Validation challenges : Nonlinear van’t Hoff plots indicate complex thermodynamic interactions, requiring multi-parameter modeling for method robustness .

Q. How can researchers reconcile discrepancies in enzyme induction studies involving this compound?

  • Experimental variables : Dose, exposure time, and tissue specificity (e.g., adrenal vs. hepatic induction) must be standardized. For example, TSO induces cytosolic glutathione transferase in adrenal glands but not in kidneys .
  • Statistical rigor : Use ANOVA for cross-species comparisons and report limitations (e.g., murine macrophage models may not fully replicate human immune responses) .

Methodological Recommendations

  • Synthesis : Prioritize Pd(0) EnCat™40NP for scalable, eco-friendly hydrogenolysis .
  • Analysis : Combine chiral HPLC with Raman spectroscopy to resolve structural and enantiomeric properties .
  • Biological assays : Include DMSO vehicle controls and validate enzyme induction via Western blotting alongside activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.